molecular formula C15H29NO5 B14813758 Ethyl (3R,4R,5S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoate

Ethyl (3R,4R,5S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoate

Cat. No.: B14813758
M. Wt: 303.39 g/mol
InChI Key: VPZGRENKXUDARB-DMDPSCGWSA-N
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Description

This compound is a chiral cyclohexene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a methyl substituent in a stereospecific configuration. It serves as a key intermediate in the synthesis of antiviral agents, such as oseltamivir derivatives, and protease inhibitors . The ethyl ester at position 1 enhances solubility in organic solvents, while the Boc group stabilizes the amino functionality during synthetic steps .

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

ethyl (3R,4R,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

InChI

InChI=1S/C15H29NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10-11,13,17H,7-9H2,1-6H3,(H,16,19)/t10-,11+,13+/m0/s1

InChI Key

VPZGRENKXUDARB-DMDPSCGWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]([C@@H](CC(=O)OCC)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)OCC)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as chiral alcohols or amines.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of Ester: The esterification reaction is carried out using ethyl alcohol and a suitable acid catalyst.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent Modifications Key Functional Groups Reference
Target Compound Ethyl ester, Boc-amino, 3-hydroxy, 5-methyl Ester, Boc, hydroxyl
Ethyl (3R,4R,5S)-4-acetamido-5-[(tert-Boc)amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate Acetamido group, 1-ethylpropoxy Acetamido, Boc, ether
Dimethyl (3R,4R,5S)-4-acetamido-5-[(tert-Boc)amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-phosphonate Phosphonate ester, dimethyl Phosphonate, Boc
Ethyl 4-(((3R,4R)-1-Boc-4-fluoropyrrolidin-3-yl)amino)-2-chloropyrimidine-5-carboxylate Fluorinated pyrrolidine, chloropyrimidine Fluorine, Boc, pyrimidine
Oseltamivir Impurity (PAI 15 012003) Acetamido, isopropoxy Acetamido, ether

Key Observations :

  • Boc Protection : Ubiquitous in analogs to prevent unwanted side reactions during synthesis .
  • Ester vs. Phosphonate : Phosphonate derivatives (e.g., ) exhibit altered polarity and hydrolytic stability compared to ethyl esters.
  • Heterocyclic Modifications : Fluorinated pyrrolidine () and pyrimidine rings enhance target specificity in kinase inhibitors.

Key Observations :

  • RuAAC Reactions : Used to introduce triazole rings in antiviral derivatives (e.g., ).
  • Deprotection Strategies : Trifluoroacetic acid (TFA) efficiently removes Boc groups without degrading the core structure .

Physicochemical Properties

Table 3: Spectral and Stability Data
Compound 13C NMR (δ, ppm) HRMS (M+Na)+ Solubility Stability Reference
Target Compound 177.1 (ester C=O), 81.2 (Boc) 467.2364 Soluble in EtOAc, DCM Stable at 2–8°C
Dimethyl phosphonate analog 171.5 (phosphonate), 79.8 (Boc) 441.1360 Moderate in MeOH Hydrolytically sensitive
Fluorinated pyrrolidine derivative 174.0 (ester C=O), 53.2 (F-pyrrolidine) 451.24494 Soluble in MeCN Light-sensitive

Key Observations :

  • Boc Group Signature : Consistent 13C NMR signal at ~81 ppm across analogs .
  • Phosphonate Instability : Requires anhydrous conditions during purification .

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